1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-2-9-17-16(21)19-13-7-5-12(6-8-13)14-11-18-15-4-3-10-20(14)15/h2,5-8,11H,1,3-4,9-10H2,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQPXIVHIRBRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=C(C=C1)C2=CN=C3N2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea typically involves the following steps:
Formation of the pyrrolo[1,2-a]imidazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl ring: The phenyl ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Introduction of the allyl group: The allyl group can be added through an alkylation reaction using allyl halides.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated urea derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Use as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[1,2-a]imidazole moiety may play a crucial role in binding to these targets, while the allyl and phenyl groups may enhance its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
- 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)phenyl)urea
- 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-yl)phenyl)urea
- 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl)phenyl)urea
Uniqueness: 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is unique due to the specific position of the pyrrolo[1,2-a]imidazole moiety, which may confer distinct biological and chemical properties compared to its analogs. The presence of the allyl group also provides additional sites for chemical modification, potentially enhancing its versatility in various applications.
Biological Activity
1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea (CAS No. 1421504-96-2) is a novel compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 282.34 g/mol. The structure features an allyl group, a urea moiety, and a pyrrolo[1,2-a]imidazole ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O |
| Molecular Weight | 282.34 g/mol |
| CAS Number | 1421504-96-2 |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis and inflammation pathways. This inhibition can potentially mitigate necroptosis-related diseases such as neurodegenerative disorders and cancer .
- Antimicrobial Activity : Compounds containing the pyrrolo[1,2-a]imidazole structure have shown promising antimicrobial properties. This suggests that our compound may also exhibit similar effects against various pathogens .
Research Findings
Recent studies have provided insights into the compound's biological activities:
Case Studies
- Study on Necroptosis Inhibition : A series of compounds including derivatives of pyrrolo[1,2-a]imidazole were tested for their ability to inhibit necroptosis in cellular models. The results indicated that certain derivatives exhibited potent anti-necroptotic activity, suggesting a potential role for this compound in therapeutic applications targeting necroptosis .
- Antimicrobial Testing : In vitro assays demonstrated that related pyrrole compounds possess significant antibacterial and antifungal activities. Although specific data on our compound is limited, the structural similarities provide a basis for anticipating similar biological effects .
Pharmacokinetics
While detailed pharmacokinetic data for this compound is scarce, related compounds have shown favorable absorption and distribution profiles in preliminary studies. Understanding these parameters is crucial for assessing the compound's therapeutic potential.
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Identify allyl protons (δ 5.2–5.8 ppm) and urea NH signals (δ 8.5–10 ppm). Pyrroloimidazole carbons appear at δ 110–150 ppm .
- IR : Confirm urea C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Advanced Analysis : High-resolution mass spectrometry (HRMS) resolves isotopic patterns, while 2D NMR (COSY, HSQC) clarifies regiochemistry in crowded spectra (e.g., overlapping pyrroloimidazole and phenyl signals) .
How can reaction conditions be optimized for scale-up?
Q. Advanced Methodology :
- Solvent Screening : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety without compromising yield .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., azide decomposition in Route A) .
How do structural modifications impact biological activity?
Q. Advanced SAR Analysis :
- Antifungal Activity : Electron-withdrawing groups (e.g., -F at the phenyl ring) enhance potency by increasing membrane permeability (log P optimization) .
- Antibacterial Efficacy : Quaternary ammonium salts (e.g., 1-benzyl derivatives) show improved Gram-positive activity due to cationic charge interactions .
Contradictions in MIC data may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
What methodologies assess environmental stability and degradation pathways?
Q. Advanced Environmental Fate :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C, monitoring degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., urea cleavage to anilines) using HRMS .
How can computational tools guide mechanistic studies?
Q. Advanced QSAR Modeling :
- DFT Calculations : Optimize transition states for urea formation (e.g., nucleophilic attack of amines on carbodiimides) .
- Molecular Docking : Simulate binding to fungal CYP51 targets to prioritize substituents for synthesis .
How should contradictory bioactivity data be addressed?
Q. Advanced Resolution :
- Dose-Response Curves : Validate EC₅₀ values across multiple replicates to rule out outliers .
- Membrane Permeability Assays : Use Caco-2 cell models to distinguish true activity from artifactually high permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
